REACTION_CXSMILES
|
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].[O:6]1[CH2:9][CH:8](N)[CH2:7]1>O>[S:1]([NH:5][CH:8]1[CH2:9][O:6][CH2:7]1)(=[O:3])(=[O:2])[NH2:4]
|
Name
|
|
Quantity
|
6.85 mmol
|
Type
|
reactant
|
Smiles
|
O1CC(C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 100° C. for another 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
CUSTOM
|
Details
|
freezedried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |